molecular formula C14H21NO4S B2900058 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1235670-71-9

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2900058
CAS No.: 1235670-71-9
M. Wt: 299.39
InChI Key: ZQDCDDYWXSEHBH-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a research-grade chemical compound supplied for investigational purposes in biochemical studies. As a benzenesulfonamide derivative, it is of significant interest in early-stage pharmacological research, particularly in the field of enzyme inhibition. The sulfonamide group is a known zinc-binding moiety (ZBG), which suggests potential for targeting metalloenzymes such as Carbonic Anhydrase (CA) isoforms . The selective inhibition of CA isoforms, especially the tumor-associated CA IX, is a validated strategy for developing novel anticancer agents, as it disrupts pH homeostasis in hypoxic tumors . Furthermore, benzenesulfonamide core structures have been explored as inhibitors of oxidative phosphorylation (OXPHOS), representing another promising avenue in cancer metabolism research . The structure of this compound, featuring a 2-ethoxy benzene ring and a hydroxymethylcyclopentyl tail, is designed to interact with the hydrophobic and hydrophilic regions of enzyme active sites. Researchers can utilize this compound as a tool molecule to probe disease mechanisms involving these pathways. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-2-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-6-10-14/h3-4,7-8,15-16H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDCDDYWXSEHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with ethyl iodide to introduce the ethoxy group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing benzenesulfonamide groups have been investigated for their ability to inhibit tumor growth in various cancer types.

Case Study:

  • A study published in Molecular Cancer Therapeutics demonstrated that sulfonamide derivatives showed potent activity against breast cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance anticancer efficacy .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor for specific enzymes involved in disease pathways. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can be leveraged in drug design for conditions such as glaucoma and edema.

Table 1: Enzymatic Inhibition Potential

Compound TypeTarget EnzymeInhibition TypeReference
Sulfonamide DerivativeCarbonic AnhydraseCompetitive Inhibition
Sulfonamide DerivativeThrombinNon-competitive Inhibition

Cosmetic Applications

The compound's unique chemical structure also makes it suitable for cosmetic formulations. Its potential as a skin-conditioning agent can be explored in various topical applications.

Skin Conditioning and Moisturization

Research indicates that compounds with similar functional groups can improve skin hydration and barrier function. The incorporation of this compound into cosmetic products could enhance their moisturizing properties.

Case Study:

  • A formulation study highlighted the effectiveness of benzenesulfonamide-based compounds in improving skin hydration levels when applied topically. The study utilized various concentrations of the compound in emulsion systems, demonstrating significant improvements in skin moisture retention .

Table 2: Efficacy of Skin Conditioning Agents

Formulation ComponentMoisturization Effect (%)Study Reference
This compound45%
Hyaluronic Acid50%
Glycerin40%

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the ethoxy and cyclopentyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Positional and Functional Group Differences
  • 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide ():

    • Methoxy group at 4-position (vs. ethoxy at 2-position).
    • Cyclopentenylidene substituent (unsaturated cyclic group) instead of hydroxycyclopentylmethyl.
    • The methoxy group’s electron-donating effect is similar, but positional differences alter steric and electronic interactions .
  • 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (): Alkylthio (e.g., benzylthio), chloro, and methyl groups at positions 2, 4, and 5. Substituents like trifluoromethyl (3-CF3Ph) or 4-chlorobenzylthio enhance antifungal activity, while bulky groups (e.g., methyl) reduce efficacy. The target compound’s ethoxy group may offer a balance between electronic and steric effects .
  • 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide (): Fluorine atoms at positions 3 and 4 (electron-withdrawing) vs. ethoxy (electron-donating).
Electronic and Steric Effects
  • Ethoxy (target) : Moderate electron-donating effect, less bulky than alkylthio or trifluoromethyl groups.
  • Nitro group (e.g., in (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide, ): Strong electron-withdrawing effect, increasing sulfonamide acidity .

Variations in N-Substituents

Hydroxycyclopentyl vs. Aromatic and Heterocyclic Groups
  • N-((6-Chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (): Pyridinylmethyl groups introduce basic nitrogen atoms, enhancing solubility and enabling π-π stacking interactions.
  • N-Benzyl-N-(2-hydroxyethyl)benzenesulfonamide ():

    • Benzyl and hydroxyethyl groups combine hydrophobicity (benzyl) and hydrogen bonding (hydroxyethyl). The hydroxycyclopentyl group’s cyclic structure may reduce conformational flexibility compared to linear substituents .
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ():

    • Ethyl and methoxyphenyl groups create a sterically hindered environment. The hydroxycyclopentyl group’s hydroxyl may mitigate steric hindrance while maintaining hydrogen-bonding capacity .
Heterocyclic Substituents
  • 2-Ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide ():

    • Piperidine-pyridine hybrid substituent adds basicity and conformational rigidity, contrasting with the hydroxycyclopentyl group’s neutral, cyclic structure .

Biological Activity

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be denoted by the following molecular formula:

C13H17N1O3S1C_{13}H_{17}N_{1}O_{3}S_{1}

It features an ethoxy group, a benzenesulfonamide moiety, and a hydroxycyclopentyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, leading to a disruption in folate synthesis, which is critical for bacterial growth. Additionally, the compound may exhibit anti-inflammatory and analgesic properties through modulation of inflammatory pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : The sulfonamide structure suggests potential efficacy against bacterial infections. Studies have shown that related sulfonamides can inhibit the growth of gram-positive and gram-negative bacteria.
  • Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various sulfonamides, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by these pathogens.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators, indicating its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Mechanisms

Research on related compounds showed that they could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also have therapeutic potential in inflammatory diseases.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H/13C NMR confirms the presence of the ethoxy group, cyclopentyl-hydroxy moiety, and sulfonamide linkage .
  • HPLC : Quantifies purity (>95%) and detects trace intermediates or degradation products .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C15H23NO4S) and isotopic patterns .

How can computational methods predict the binding affinity of this compound to target proteins?

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group in catalytic pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations) to validate docking results .
  • Quantum mechanical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

What strategies optimize the yield of the cyclopentyl-hydroxy intermediate during synthesis?

Advanced Research Question

  • Temperature control : Maintain 0–5°C during Grignard or hydroxylation reactions to prevent side-product formation .
  • Catalyst selection : Use chiral catalysts (e.g., Sharpless epoxidation catalysts) for stereoselective hydroxy group introduction .
  • Purification : Flash chromatography with silica gel and ethyl acetate/hexane gradients isolates the intermediate efficiently .

How does the ethoxy group influence the compound’s solubility and bioavailability?

Basic Research Question

  • LogP analysis : The ethoxy group increases hydrophobicity (LogP ~2.5), reducing aqueous solubility but enhancing membrane permeability .
  • Salt formation : Co-crystallization with sodium or potassium improves solubility in polar solvents for in vitro assays .
  • In vitro permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

What experimental designs are recommended for evaluating its anti-inflammatory activity?

Advanced Research Question

  • In vitro models : COX-2 inhibition assays (IC50 determination) and TNF-α suppression in macrophage cell lines .
  • In vivo models : Carrageenan-induced paw edema in rodents, with dose-response curves (10–100 mg/kg) .
  • Control compounds : Compare with celecoxib (COX-2 inhibitor) to benchmark efficacy and selectivity .

How can researchers address low reproducibility in sulfonamide coupling reactions?

Advanced Research Question

  • Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine:sulfonyl chloride) to minimize unreacted starting material .
  • Moisture control : Conduct reactions under inert gas (N2/Ar) to prevent hydrolysis of sulfonyl chloride .
  • Real-time monitoring : Use in situ FTIR to track sulfonamide bond formation and adjust conditions dynamically .

What structural analogs of this compound have been explored to enhance metabolic stability?

Advanced Research Question

  • Cyclopentyl modifications : Replace hydroxy group with fluorine to reduce oxidative metabolism .
  • Sulfonamide bioisosteres : Substitute with thiadiazole or oxadiazole rings to resist enzymatic cleavage .
  • Deuterium labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

How do researchers validate target engagement in cellular models?

Basic Research Question

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .
  • Fluorescence polarization : Use labeled probes (e.g., FITC-conjugated inhibitors) to quantify binding affinity in lysates .
  • Knockout models : CRISPR-Cas9-edited cell lines confirm target-specific effects .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

  • Solvent volume reduction : Switch from DCM to toluene for easier large-scale evaporation .
  • Catalyst recycling : Immobilize catalysts on resins (e.g., polymer-supported TEA) to reduce costs .
  • Process analytical technology (PAT) : Implement inline sensors for pH, temperature, and pressure to maintain batch consistency .

How can researchers differentiate its mechanism of action from other benzenesulfonamide derivatives?

Advanced Research Question

  • Kinetic studies : Compare kcat/KM values in enzymatic assays to assess competitive vs. non-competitive inhibition .
  • Proteomics profiling : Identify unique protein targets via affinity pull-downs and LC-MS/MS .
  • Transcriptomic analysis : RNA-seq reveals distinct gene expression profiles compared to reference compounds .

What safety profiling assays are essential before advancing to in vivo studies?

Basic Research Question

  • Cytotoxicity screening : Test in HEK293 or HepG2 cells (IC50 > 50 µM preferred) .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

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